2-(3-Aminopyrrolidin-1-yl)benzamide
Overview
Description
2-(3-Aminopyrrolidin-1-yl)benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol It is characterized by the presence of a benzamide group attached to a pyrrolidine ring, which is further substituted with an amino group at the 3-position
Preparation Methods
The synthesis of 2-(3-Aminopyrrolidin-1-yl)benzamide typically involves the reaction of 3-aminopyrrolidine with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
2-(3-Aminopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Aminopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Benzamide derivatives: Compounds with the benzamide group also show comparable properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLPGWWCXDXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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